Bienvenue dans la boutique en ligne BenchChem!

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

Antitrypanosomal Drug Discovery Leucyl-tRNA Synthetase Inhibition Structure-Activity Relationship

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde (CAS 1195621-75-0) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring bearing a reactive 7-carbaldehyde moiety. Also designated as PI3K/Akt-IN-C89, this compound serves as both a versatile synthetic building block for further derivatization and a biologically active small molecule that inhibits the PI3K-Akt signaling pathway.

Molecular Formula C8H7BO3
Molecular Weight 161.951
CAS No. 1195621-75-0
Cat. No. B610099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde
CAS1195621-75-0
SynonymsPI3K/Akt-IN-C89
Molecular FormulaC8H7BO3
Molecular Weight161.951
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2C=O)O
InChIInChI=1S/C8H7BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4,11H,5H2
InChIKeyYIPWTYBOCAQUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde (CAS 1195621-75-0): A Position-Specific Benzoxaborole Building Block with Dual Synthetic and Biological Utility


1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde (CAS 1195621-75-0) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring bearing a reactive 7-carbaldehyde moiety . Also designated as PI3K/Akt-IN-C89, this compound serves as both a versatile synthetic building block for further derivatization and a biologically active small molecule that inhibits the PI3K-Akt signaling pathway [1]. Its molecular formula is C8H7BO3 with a molecular weight of 161.95 g/mol, and it is commercially available at purities of ≥95% .

Why 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde Cannot Be Replaced by Its 5- or 6-Carbaldehyde Regioisomers


Substituting the 7-carbaldehyde regioisomer with its 5- or 6-carbaldehyde analogs introduces critical changes in both physical properties and biological target engagement that undermine experimental reproducibility. The position of the aldehyde substituent on the benzoxaborole scaffold directly determines the compound's melting point, lipophilicity, and most importantly, its steric compatibility with biological targets such as leucyl-tRNA synthetase (LeuRS), where C(7) substitution is known to cause a steric clash with the I4ae helix that is absent for C(6) substitution [1]. Furthermore, only the 7-carbaldehyde isomer has been characterized as PI3K/Akt-IN-C89, a defined inhibitor of the PI3K-Akt pathway [2]. Generic substitution without verifying regioisomeric identity therefore risks both altered physiochemical behavior and complete loss of the desired biological activity.

Quantitative Differentiation Evidence for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde vs. Closest Analogs


Regioselective Steric Clash in TbLeuRS: C(7) Substitution Diminishes Enzyme Inhibition vs. C(6) Substitution

In a direct comparative SAR study of benzoxaborole-based Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS) inhibitors, compounds bearing substituents at the C(7) position exhibited diminished enzyme inhibitory activity relative to C(6)-substituted analogs. This difference was attributed to a steric clash between the C(7) substituent and the eukaryote-specific I4ae helix within the enzyme active site, whereas C(6) substitution exploited additional binding space to enhance affinity [1]. The study identified TbLeuRS inhibitors with IC50 values as low as 1.6 μM from the C(6)-modified series, while C(7) modifications were explicitly noted as detrimental to potency [1].

Antitrypanosomal Drug Discovery Leucyl-tRNA Synthetase Inhibition Structure-Activity Relationship Benzoxaborole SAR

Melting Point Differentiation: 7-Carbaldehyde (146–148 °C) vs. 5-Carbaldehyde (178–179 °C) vs. 7-Carboxylic Acid (183–187 °C)

The 7-carbaldehyde regioisomer exhibits a melting point of 146–148 °C , which is substantially lower than both the 5-carbaldehyde regioisomer (178–179 °C) and the 7-carboxylic acid analog (183–187 °C) . This 31–33 °C depression relative to the 5-carbaldehyde reflects altered crystal packing energetics driven by the position of the formyl substituent, directly impacting recrystallization solvent selection and thermal stability during storage.

Physicochemical Characterization Purification Optimization Solid-State Properties Recrystallization

Lipophilicity Contrast: 7-Carbaldehyde (LogP 1.77) vs. 7-Carboxylic Acid (LogP 1.61)

The 7-carbaldehyde exhibits a calculated LogP of 1.7732 , compared to 1.6136 for the corresponding 7-carboxylic acid analog , representing a differential of approximately 0.16 log units. This difference, though modest, indicates that the aldehyde form is measurably more lipophilic than the carboxylic acid, consistent with the higher polarity and hydrogen-bonding capacity of the carboxyl group.

Lipophilicity Membrane Permeability Drug Likeness Partition Coefficient

PI3K-Akt Pathway Inhibition: C89 Activity at Sub-Micromolar Concentrations Is Unique to the 7-Carbaldehyde Scaffold

The 7-carbaldehyde benzoxaborole, designated as compound C89 (PI3K/Akt-IN-C89), has been characterized as an inhibitor of the PI3K-Akt signaling pathway. In female germline stem cells (FGSCs), C89 treatment at concentrations of 0.5, 1, and 2 µM significantly reduced cell number, viability, and proliferation compared with untreated controls, while inducing autophagy as evidenced by increased LC3BII and decreased SQSTM1 expression [1]. This PI3K-Akt inhibitory activity has not been reported for the 5-carbaldehyde or 6-carbaldehyde regioisomers.

PI3K-Akt Pathway Autophagy Induction Cancer Stem Cell Biology Kinase Inhibition

Synthetic Versatility: The 7-Carbaldehyde Handle Enables Position-Specific Derivatization Unavailable with Non-Aldehyde Analogs

The 7-carbaldehyde group provides a reactive handle for a broad range of position-specific transformations—including reductive amination to form 7-aminomethyl derivatives, Knoevenagel condensation to generate α,β-unsaturated carbonyl adducts, and Grignard addition to produce secondary alcohols—that cannot be directly performed with the 7-carboxylic acid (CAS 1268335-28-9) or 7-unsubstituted benzoxaborole [1]. This aldehyde functionality has been exploited in the synthesis of 7-propanamide benzoxaboroles that demonstrate potent anticancer activity with IC50 values as low as 21 nM against ovarian cancer cells [2].

Building Block Chemistry Reductive Amination Knoevenagel Condensation Medicinal Chemistry

Optimal Application Scenarios for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde Based on Quantitative Differentiation Evidence


PI3K-Akt Pathway Inhibition and Autophagy Research Using C89

Investigators studying PI3K-Akt signaling or autophagy mechanisms should exclusively procure the 7-carbaldehyde regioisomer (CAS 1195621-75-0), as the characterized PI3K/Akt-IN-C89 activity at 0.5–2 µM has been demonstrated only for this specific substitution pattern [1][2]. Use of the 5-carbaldehyde or 6-carbaldehyde regioisomers, which lack published PI3K-Akt inhibition data, would invalidate experimental conclusions. Researchers should verify regioisomeric identity by melting point (146–148 °C) or NMR prior to use.

Negative Control for TbLeuRS Inhibitor Screening Programs

In antiparasitic drug discovery programs targeting Trypanosoma brucei LeuRS, the 7-carbaldehyde compound serves as an essential negative control because C(7) substitution is known to be detrimental to enzyme inhibition due to steric clash with the I4ae helix, while C(6) analogs achieve IC50 values as low as 1.6 µM [1]. Procurement of the correct 7-substituted regioisomer is critical for establishing valid SAR baseline data.

Building Block for 7-Substituted Benzoxaborole Library Synthesis

Medicinal chemistry groups requiring a versatile 7-position handle should select the 7-carbaldehyde (LogP 1.77, MP 146–148 °C) over the 7-carboxylic acid (LogP 1.61, MP 183–187 °C) due to the aldehyde's access to reductive amination, Knoevenagel, and Grignard chemistries that are not directly available from the acid [1][2]. This synthetic advantage has been validated in the development of 7-propanamide benzoxaboroles with anticancer IC50 values as low as 21 nM [3].

Physicochemical Reference Standard for Regioisomeric Benzoxaborole Quality Control

Analytical laboratories and procurement teams can use the distinct melting point of 146–148 °C for the 7-carbaldehyde as a rapid identity verification parameter to distinguish it from the 5-carbaldehyde (178–179 °C) and 6-carbaldehyde regioisomers [1][2]. The combination of melting point determination and LogP measurement (1.77) provides orthogonal confirmation of regioisomeric purity, reducing the risk of cross-contamination in high-throughput screening collections.

Quote Request

Request a Quote for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.